molecular formula C16H20Cl2O2 B12556721 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene CAS No. 189270-23-3

1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene

Cat. No.: B12556721
CAS No.: 189270-23-3
M. Wt: 315.2 g/mol
InChI Key: LJVZUMYANSQVDY-UHFFFAOYSA-N
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Description

1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C16H18Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups attached to the benzene ring through allyl ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol displaces the chlorine atoms on the benzene ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

    Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the chloromethyl groups.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Methyl-substituted derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a linker in bioconjugation reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile due to the presence of chloromethyl groups, making it reactive towards nucleophiles. The allyl ether linkages provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(chloromethyl)benzene: A simpler analogue without the allyl ether linkages.

    1,2-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the ortho position.

    1,4-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the para position.

Uniqueness

1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and allyl ether functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogues. The allyl ether linkages also provide additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

189270-23-3

Molecular Formula

C16H20Cl2O2

Molecular Weight

315.2 g/mol

IUPAC Name

1,3-bis[2-(chloromethyl)prop-2-enoxymethyl]benzene

InChI

InChI=1S/C16H20Cl2O2/c1-13(7-17)9-19-11-15-4-3-5-16(6-15)12-20-10-14(2)8-18/h3-6H,1-2,7-12H2

InChI Key

LJVZUMYANSQVDY-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC1=CC(=CC=C1)COCC(=C)CCl)CCl

Origin of Product

United States

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